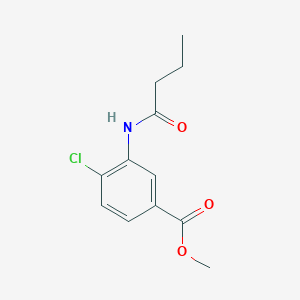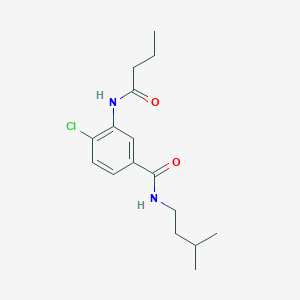![molecular formula C25H25ClN2O5 B309369 N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide, also known as CTB or Compound 25, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been used as a tool for tracing neural pathways and studying the connections between neurons. In drug development, N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been used as a scaffold for designing new drugs with improved efficacy and selectivity.
Wirkmechanismus
The mechanism of action of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and growth, as well as the activity of the signaling pathway Wnt/β-catenin, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neuronal activity, and the regulation of cell signaling pathways. N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and selectivity, which allows for the study of specific enzymes and signaling pathways. However, one limitation of using N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide is its potential toxicity and side effects, which may affect the results of experiments and limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide, including the development of new N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide-based drugs for cancer therapy, the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's, and the further elucidation of its mechanism of action and physiological effects. Additionally, the development of new synthesis methods for N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide and its derivatives may lead to the discovery of new compounds with improved efficacy and selectivity.
Synthesemethoden
The synthesis of N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenylethylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride to form N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide. The final product is obtained through purification and isolation techniques.
Eigenschaften
Produktname |
N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C25H25ClN2O5 |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(2-phenylethylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-21-14-18(15-22(32-2)23(21)33-3)25(30)28-20-13-17(9-10-19(20)26)24(29)27-12-11-16-7-5-4-6-8-16/h4-10,13-15H,11-12H2,1-3H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
HBESGGXDBLKHCF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)


![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B309300.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)